molecular formula C20H22FN3O2 B5441679 N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide

N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide

Katalognummer B5441679
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: MVKJECYQFUXFTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide, also known as TAK-875, is a novel drug candidate developed for the treatment of type 2 diabetes mellitus. It is an orally active, selective, and potent agonist of the G-protein-coupled receptor 40 (GPR40), which is expressed in pancreatic beta cells and plays a crucial role in glucose-stimulated insulin secretion.

Wirkmechanismus

N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide works by binding to and activating GPR40, a receptor that is expressed in pancreatic beta cells. Activation of GPR40 leads to an increase in intracellular calcium levels, which in turn stimulates insulin secretion from beta cells. N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide is selective for GPR40 and does not activate other related receptors, reducing the risk of off-target effects.
Biochemical and Physiological Effects
N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide has been shown to increase glucose-stimulated insulin secretion in a glucose-dependent manner, without affecting basal insulin secretion. It also improves glucose tolerance and reduces blood glucose levels in animal models of diabetes. In clinical trials, N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide has been shown to lower HbA1c levels and fasting plasma glucose levels in patients with type 2 diabetes mellitus, with a low risk of hypoglycemia.

Vorteile Und Einschränkungen Für Laborexperimente

N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide has several advantages for laboratory experiments, including its high potency and selectivity for GPR40, its favorable safety and tolerability profile, and its oral bioavailability. However, N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide has some limitations, including its relatively short half-life and the potential for drug-drug interactions with other medications that are metabolized by the same liver enzymes.

Zukünftige Richtungen

There are several potential future directions for research on N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide and related compounds. These include:
1. Further optimization of the structure and pharmacokinetic properties of N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide to improve its efficacy and safety profile.
2. Investigation of the potential for combination therapy with N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide and other diabetes medications to achieve better glycemic control.
3. Exploration of the role of GPR40 in other physiological processes, such as lipid metabolism and inflammation, and the potential for targeting GPR40 in these contexts.
4. Development of biomarkers to predict response to N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide and identify patients who are most likely to benefit from treatment.
5. Investigation of the long-term safety and efficacy of N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide in larger patient populations, including those with comorbidities such as cardiovascular disease and renal impairment.
In conclusion, N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide is a promising new drug candidate for the treatment of type 2 diabetes mellitus, with a unique mechanism of action and favorable safety and tolerability profile. Further research is needed to fully understand the potential of N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide and related compounds for the treatment of diabetes and other metabolic disorders.

Synthesemethoden

The synthesis of N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide involves a multi-step process starting from commercially available starting materials. The key step is the coupling of 2-methyl-5-nitrobenzoic acid with 4-(2-fluorophenyl)piperazine, followed by reduction and acylation to yield the final product. The synthesis of N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide has been optimized to achieve high yields and purity, making it suitable for large-scale production.

Wissenschaftliche Forschungsanwendungen

N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide has been extensively studied in preclinical and clinical trials for its potential as a new treatment for type 2 diabetes mellitus. In preclinical studies, N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide has been shown to improve glucose tolerance and increase insulin secretion in animal models of diabetes. In clinical trials, N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide has been shown to lower blood glucose levels and improve glycemic control in patients with type 2 diabetes mellitus, with a favorable safety and tolerability profile.

Eigenschaften

IUPAC Name

N-[5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2/c1-14-7-8-16(13-18(14)22-15(2)25)20(26)24-11-9-23(10-12-24)19-6-4-3-5-17(19)21/h3-8,13H,9-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKJECYQFUXFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.